molecular formula C16H16N2O2S B2999334 N-ethyl-1-(thiophene-2-carbonyl)indoline-2-carboxamide CAS No. 1103515-77-0

N-ethyl-1-(thiophene-2-carbonyl)indoline-2-carboxamide

Cat. No.: B2999334
CAS No.: 1103515-77-0
M. Wt: 300.38
InChI Key: ZUQOSQUCQWTZCI-UHFFFAOYSA-N
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Description

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . One-pot, three-component Fischer indolisation–N-alkylation has been developed for rapid synthesis of 1,2,3-trisubstituted indoles .


Molecular Structure Analysis

The indole molecule has seven positions to accommodate different substitutions . Thus, new derivatives of the indole can be synthesized according to these seven positions .


Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical and Chemical Properties Analysis

Indole derivatives show various biologically vital properties . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Mechanism of Action

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Future Directions

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Properties

IUPAC Name

N-ethyl-1-(thiophene-2-carbonyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-2-17-15(19)13-10-11-6-3-4-7-12(11)18(13)16(20)14-8-5-9-21-14/h3-9,13H,2,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQOSQUCQWTZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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